2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethyl group is introduced via alkylation reactions, while the thioether linkage is formed through nucleophilic substitution reactions involving thiols and halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. High-pressure and high-temperature conditions can be employed to accelerate reaction rates. Additionally, the use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens, nitrating agents, sulfuric acid as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The thieno[2,3-d]pyrimidine core is known to interact with nucleic acids and proteins, potentially affecting gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
6-Ethynylthieno[3,2-d]pyrimidine: Shares the thieno[2,3-d]pyrimidine core but has an ethynyl group instead of an ethyl group.
Indole derivatives: Compounds with a similar aromatic system but different heteroatoms and functional groups.
Uniqueness
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-12-7-13-15(18-9-19-16(13)22-12)21-8-14(20)10-3-5-11(17)6-4-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMBDMZAVQVAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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